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Introduction

Enzyme-linked immunosorbent assays (ELISAS) are a cornerstone of modern biological
research and drug development, enabling the sensitive and specific quantification of a wide
range of analytes, from proteins and peptides to antibodies and hormones. The 96-well plate
format is particularly well-suited for high-throughput screening (HTS), allowing for the
simultaneous analysis of numerous samples. A critical component of many ELISA systems is
the detection step, which often relies on the enzymatic activity of Horseradish Peroxidase
(HRP) conjugated to a detection antibody.

ML169 is a highly sensitive chromogenic substrate solution containing 3,3',5,5'-
tetramethylbenzidine (TMB). In the presence of HRP and a peroxide, ML169 is oxidized,
resulting in a blue-colored product. The reaction can be stopped by the addition of an acid,
which converts the blue product to a stable yellow color. The intensity of this yellow color, which
is proportional to the amount of analyte in the sample, can be quantified by measuring the
absorbance at 450 nm using a microplate reader.

This application note provides a detailed protocol for the use of ML169 in a sandwich ELISA
format in a 96-well plate, a common and robust method for antigen detection.

Principle of the Sandwich ELISA
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The sandwich ELISA is a highly specific assay that "sandwiches" the target antigen between
two specific antibodies: a capture antibody and a detection antibody. The capture antibody is
pre-coated onto the surface of the 96-well plate. When the sample is added, the antigen of
interest is captured by this antibody. After washing away unbound components, a biotinylated
detection antibody, which recognizes a different epitope on the antigen, is added.
Subsequently, a streptavidin-HRP conjugate is introduced, which binds to the biotinylated
detection antibody. Finally, the ML169 TMB substrate solution is added. The HRP enzyme
catalyzes the conversion of TMB to a colored product, and the intensity of the color is directly
proportional to the concentration of the antigen in the sample.

Experimental Protocols
Materials and Reagents
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Reagent/Material Supplier Catalog Number
ML169 TMB Substrate ) ) ]
_ HiMedia Laboratories ML169
Solution
96-well high-binding )
) (e.g., Corning) (e.g., 9018)
microplates
Capture Antibody (specific to ] N
] Various Vendor-specific
target antigen)
Biotinylated Detection Antibody ] -
5 ] Various Vendor-specific
(specific to target antigen)
Recombinant Antigen _ N
Various Vendor-specific
Standard
Streptavidin-HRP Conjugate Various Vendor-specific
Coating Buffer (e.g., 0.1 M
carbonate-bicarbonate, pH In-house preparation -

9.6)

Wash Buffer (e.g., PBS with

In-house preparation -
0.05% Tween-20)

Blocking Buffer (e.g., 1% BSA

) In-house preparation -
in PBS)

Assay Diluent (e.g., 0.1% BSA

) In-house preparation -
in PBS)

Stop Solution (e.g., 2 N ]
In-house preparation -

H2S04)

Microplate reader with 450 nm ]

_ Various -
filter

Multichannel pipette Various -
Plate washer (optional) Various -

Protocol
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e Plate Coating:

1. Dilute the capture antibody to the recommended concentration (typically 1-10 pg/mL) in
Coating Buffer.

2. Add 100 pL of the diluted capture antibody to each well of a 96-well microplate.
3. Seal the plate and incubate overnight at 4°C.
e Blocking:
1. Wash the plate three times with 200 pL of Wash Buffer per well.
2. Add 200 pL of Blocking Buffer to each well.
3. Seal the plate and incubate for 1-2 hours at room temperature.
o Sample and Standard Incubation:

1. Prepare a serial dilution of the recombinant antigen standard in Assay Diluent to generate
a standard curve. A typical range might be from 0 pg/mL to 1000 pg/mL.

2. Prepare your samples by diluting them in Assay Diluent to fall within the range of the
standard curve.

3. Wash the plate three times with 200 pL of Wash Buffer per well.
4. Add 100 L of the standards and samples to the appropriate wells.
5. Seal the plate and incubate for 2 hours at room temperature.
o Detection Antibody Incubation:
1. Wash the plate three times with 200 pL of Wash Buffer per well.

2. Dilute the biotinylated detection antibody to the recommended concentration in Assay
Diluent.

3. Add 100 pL of the diluted detection antibody to each well.
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4. Seal the plate and incubate for 1 hour at room temperature.

o Streptavidin-HRP Incubation:
1. Wash the plate three times with 200 pL of Wash Buffer per well.

2. Dilute the Streptavidin-HRP conjugate to the recommended concentration in Assay
Diluent.

3. Add 100 pL of the diluted Streptavidin-HRP to each well.

4. Seal the plate and incubate for 30 minutes at room temperature, protected from light.
o Color Development:

1. Wash the plate five times with 200 pL of Wash Buffer per well.

2. Allow the ML169 TMB Substrate Solution to come to room temperature.

3. Add 100 pL of ML169 to each well.

4. Incubate for 15-30 minutes at room temperature in the dark. Monitor for color
development. The solution in the wells will turn blue.

o Stopping the Reaction:
1. Add 50 pL of Stop Solution to each well. The color will change from blue to yellow.
2. Gently tap the plate to ensure thorough mixing.

o Data Acquisition:

1. Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes
of adding the Stop Solution.

Data Presentation

The quantitative data obtained from the ELISA should be organized for clear interpretation.
Below is an example of how to structure the data from a standard curve and unknown samples.
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Calculated
. Absorbance at Mean .
Well Position Sample ID Concentration
450 nm Absorbance
(pg/mL)
Standard 1 (1000
Al, A2 2.105, 2.095 2.100 1000
pg/mL)
Standard 2 (500
B1, B2 1.550, 1.560 1.555 500
pg/mL)
Standard 3 (250
C1,C2 0.980, 0.990 0.985 250
pg/mL)
Standard 4 (125
D1, D2 0.550, 0.560 0.555 125
pg/mL)
Standard 5 (62.5
El, E2 0.310, 0.320 0.315 62.5
pg/mL)
Standard 6
F1, F2 0.180, 0.190 0.185 31.25
(31.25 pg/mL)
Standard 7 (O
G1, G2 0.050, 0.052 0.051 0
pg/mL - Blank)
Unknown
H1, H2 1.234, 1.240 1.237 375.8
Sample 1
Unknown
A3, B3 0.765, 0.771 0.768 188.2
Sample 2
Visualization
Sandwich ELISA Workflow
e (- e o ) e e G )
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Click to download full resolution via product page

Caption: Workflow diagram of a sandwich ELISA protocol.
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Caption: The enzymatic reaction of HRP with TMB substrate.

» To cite this document: BenchChem. [Application Note: High-Throughput Screening Using
ML169 in a 96-Well Plate Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609120#how-to-use-ml169-in-a-96-well-plate-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b609120?utm_src=pdf-body-img
https://www.benchchem.com/product/b609120?utm_src=pdf-body-img
https://www.benchchem.com/product/b609120#how-to-use-ml169-in-a-96-well-plate-assay
https://www.benchchem.com/product/b609120#how-to-use-ml169-in-a-96-well-plate-assay
https://www.benchchem.com/product/b609120#how-to-use-ml169-in-a-96-well-plate-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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